molecular formula C14H12N2O4 B10941278 Benzamide, 4-nitro-N-(phenylmethoxy)- CAS No. 1613-80-5

Benzamide, 4-nitro-N-(phenylmethoxy)-

Cat. No.: B10941278
CAS No.: 1613-80-5
M. Wt: 272.26 g/mol
InChI Key: IGYAERYHRSHDTR-UHFFFAOYSA-N
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Description

N-(benzyloxy)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-(benzyloxy)-4-nitrobenzamide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(benzyloxy)-4-nitrobenzamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in N-(benzyloxy)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-(benzyloxy)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(benzyloxy)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: N-(benzyloxy)-4-nitrobenzamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the nitro group can participate in electron transfer reactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    N-(benzyloxy)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(benzyloxy)-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-(benzyloxy)-4-methylbenzamide: Features a methyl group in place of the nitro group.

Uniqueness: N-(benzyloxy)-4-nitrobenzamide is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and biological activity

Biological Activity

Benzamide, 4-nitro-N-(phenylmethoxy)- is a compound characterized by its unique structural features, including a nitro group at the para position and a phenylmethoxy substituent. This combination of functional groups contributes to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-nitro-N-(phenylmethoxy)- can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.31 g/mol

The presence of both the nitro and methoxy groups enhances its lipophilicity and bioavailability, making it a candidate for various pharmacological studies.

Biological Activities

Benzamide derivatives, including Benzamide, 4-nitro-N-(phenylmethoxy)-, have exhibited a range of biological activities:

  • Anticancer Activity : Several studies have indicated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant inhibitory effects on DNA methyltransferases (DNMTs), which are crucial in cancer progression. The mechanism involves the reactivation of tumor suppressor genes through DNMT inhibition .
  • Antimicrobial Properties : Research has shown that certain benzamide derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .
  • Enzyme Inhibition : Benzamide, 4-nitro-N-(phenylmethoxy)- has been studied for its interaction with various enzymes. For example, it shows promising inhibitory activity against proteases associated with viral infections like SARS-CoV-2, highlighting its potential in antiviral drug development .

The mechanisms through which Benzamide, 4-nitro-N-(phenylmethoxy)- exerts its biological effects include:

  • Enzyme Interaction : The compound's ability to bind to specific enzymes allows it to modulate biochemical pathways critical in disease processes. For instance, its interaction with DNMTs leads to altered gene expression profiles in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that benzamide derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often accompanied by changes in the expression of cell cycle regulatory proteins .

Anticancer Activity Assessment

A study evaluated the anticancer activity of various benzamide derivatives against multiple cancer cell lines. The results indicated that Benzamide, 4-nitro-N-(phenylmethoxy)- significantly inhibited cell proliferation with an IC50_{50} value in the low micromolar range (approximately 5 µM), comparable to known chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50_{50} (µM)Mechanism
Benzamide, 4-nitro-N-(phenylmethoxy)-HCT1165.0DNMT inhibition
DoxorubicinHCT1161.2Topoisomerase inhibition

Antimicrobial Activity Evaluation

In another investigation focused on antimicrobial properties, Benzamide, 4-nitro-N-(phenylmethoxy)- was tested against common bacterial strains. The compound demonstrated significant antibacterial activity with an MIC value of approximately 6 μg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6
Escherichia coli>12

Properties

CAS No.

1613-80-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-nitro-N-phenylmethoxybenzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-6-8-13(9-7-12)16(18)19)15-20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)

InChI Key

IGYAERYHRSHDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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